Teflaro

Description

Properties

Key on ui mechanism of action |

Ceftaroline fosamil is an antibacterial drug. |

|---|---|

CAS No. |

866021-48-9 |

Molecular Formula |

C24H27N8O11PS4 |

Molecular Weight |

762.8 g/mol |

IUPAC Name |

acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1 |

InChI Key |

KRWPPVCZNGQQHZ-ILKMAARGSA-N |

SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |

Isomeric SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |

Purity |

> 99% |

solubility |

>100 mg/ml |

Synonyms |

ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stability of Ceftaroline Fosamil

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative organisms.[1][2][3] Marketed under brand names such as Teflaro and Zinforo, it is a prodrug that is rapidly converted in the body to its active form, ceftaroline.[2][4][5][6] This guide provides a detailed overview of its chemical structure and stability profile, crucial for its formulation, storage, and clinical administration.

Chemical Structure

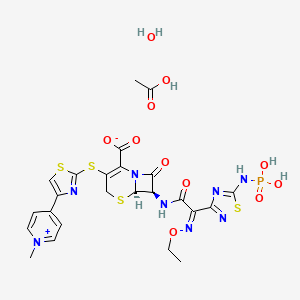

Ceftaroline fosamil is a semi-synthetic antibacterial agent.[7] Chemically, it is (6R,7R)-7-{(2Z)-2 (ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4 yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate.[7][8]

The core of the molecule is a bicyclic cephem ring, characteristic of cephalosporins, which includes a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] Key structural features contributing to its activity and properties include:

-

A 1,3-thiazole ring: This moiety is thought to be responsible for its potent activity against MRSA.[2]

-

An N-phosphonoamino group: This group renders the molecule water-soluble, allowing for parenteral administration.[9] In vivo, this phosphono group is rapidly cleaved by plasma phosphatases to yield the active metabolite, ceftaroline.[1][5][6]

Molecular Formula: C₂₂H₂₁N₈O₈PS₄[2] Molar Mass: 684.67 g·mol⁻¹[2]

Stability of Ceftaroline Fosamil

The stability of ceftaroline fosamil is a critical factor influencing its shelf-life and clinical utility. It is available as a sterile powder for injection, which is reconstituted and diluted prior to intravenous administration.[7][10]

Solid-State Stability

The stability of solid ceftaroline fosamil is significantly influenced by its physical form and moisture content.[9][11]

| Factor | Observation | Reference |

| Crystallinity | The amorphous form of ceftaroline fosamil is chemically unstable, even at refrigerated temperatures (8°C). The crystalline form, specifically the monoacetic acid solvate, is significantly more stable. | [9][11] |

| Moisture Content | Moisture content is a critical factor for long-term stability. The most stable form of crystalline ceftaroline fosamil contains approximately 3% moisture. | [9][11] |

Strict control of both crystallinity and moisture is essential to maintain the long-term stability of the drug substance at 25°C.[9][11]

Solution Stability

Once reconstituted and diluted, the stability of ceftaroline fosamil in solution is dependent on the diluent, concentration, temperature, and time.

| Diluent | Concentration | Storage Condition | Stability Duration | Reference |

| 0.9% Sodium Chloride or 5% Dextrose | 4 mg/mL to 12 mg/mL | Refrigerated (2°C to 8°C) | Up to 24 hours | [12] |

| 0.9% Sodium Chloride or 5% Dextrose | 4 mg/mL to 12 mg/mL | Room Temperature | Up to 6 hours | [7][12] |

| 0.9% Sodium Chloride | Not Specified | Refrigerated | Stable up to 48 hours (93.99% residual content) | [13] |

| 5% Dextrose | Not Specified | Refrigerated | Stable up to 48 hours (97.18% residual content) | [13] |

| 5% Dextrose | 2.4 mg/mL | Clinical Use Conditions | Showed the least stability, with a decay of approximately 65% | [10] |

It is recommended that the reconstituted solution in an infusion bag be used within 6 hours if stored at room temperature, or within 24 hours if refrigerated.[7]

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a drug and to identify potential degradation products. Ceftaroline fosamil has been subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, thermal stress, and photolysis.

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Stable in 0.1M HCl. | [14] |

| Alkaline Hydrolysis | Unstable in 0.1M and 0.01M NaOH. | [14] |

| Oxidative Degradation | Unstable in 3.0% hydrogen peroxide. | [14] |

| Thermal Degradation | Unstable at 40°C and 60°C.[14] Under thermal stress at 60°C, a significant degradation of about 86% was observed after 90 minutes.[15] | [14][15] |

| Photodegradation | Highly sensitive to photolysis. | [16] |

Degradation Pathways and Products

The primary degradation pathway in solution is the hydrolysis of the prodrug to the active form, ceftaroline.[13][15] Further degradation can occur through the opening of the β-lactam ring and modifications to the side chains.[13]

Under various stress conditions, several degradation products have been identified using techniques like LC-MS.

| m/z of Degradation Product | Proposed Identity/Pathway | Reference |

| 543 | Not specified | [10] |

| 483 | Not specified | [10] |

| 442 | Not specified | [10] |

| 337 | Not specified | [10] |

| 303 | Not specified | [10] |

| Not specified | Ceftaroline (active form) | [13] |

| Not specified | Opened β-lactam ring | [13] |

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A common analytical technique to assess the stability of ceftaroline fosamil is reverse-phase HPLC.

-

Method 1:

-

Column: Agilent Zorbax Eclipse Plus C18 (5 μm, 250 mm x 4.6 mm i.d.)

-

Mobile Phase: Water:acetonitrile (87:13, v/v), with 1% triethylamine, pH adjusted to 5.0.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 242 nm

-

Column Temperature: 30°C

-

Reference: [17]

-

-

Method 2 (for bulk and parenteral forms):

-

Column: C-18 X-terra (Waters Corporation, 250 mm × 4.6 mm I.D.; particle size 5 μm)

-

Mobile Phase: Buffer:acetonitrile:methanol (40:30:30)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 242 nm

-

Reference: [18]

-

Forced Degradation Protocols

-

Acid Hydrolysis: The sample is exposed to 1M HCl for 30 minutes.[15]

-

Alkaline Hydrolysis: The sample is exposed to 0.05M NaOH for 5 minutes.[15]

-

Oxidative Degradation: The sample is exposed to a 10% H₂O₂ solution for 30 minutes.[15]

-

Thermal Degradation: The sample solution is heated in a dry air oven at 60°C for 90 minutes.[15]

-

Photolysis: The sample is exposed to UVA light (352 nm) for 5 hours.[15]

Mass Spectrometry for Degradation Product Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is used to identify the structures of degradation products.

-

Technique: LC coupled with electrospray ionization time-of-flight mass spectrometry (LC-ESI-Q-TOF-MS).

-

Application: Used to identify related substances that appear under stress conditions.

-

Reference: [16]

Visualizations

Mechanism of Action of Ceftaroline

Caption: Mechanism of action of Ceftaroline.

Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Key Factors in Solid-State Stability

Caption: Factors affecting solid-state stability.

References

- 1. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic and pharmacodynamic evaluation of ceftaroline fosamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A critical review on the clinical pharmacokinetics, pharmacodynamics, and clinical trials of ceftaroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. seer.ufrgs.br [seer.ufrgs.br]

- 18. researchgate.net [researchgate.net]

In vitro activity of Teflaro against clinical isolates

An In-depth Technical Guide on the In Vitro Activity of Teflaro (Ceftaroline Fosamil)

Introduction

This compound, the brand name for ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic. It is administered intravenously as a prodrug, ceftaroline fosamil, which is rapidly converted in the plasma to its active form, ceftaroline.[1] This advanced cephalosporin exhibits a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria.[2][3] Notably, it is the first β-lactam agent approved in the United States with clinically significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This guide provides a comprehensive overview of its in vitro activity against key clinical isolates, details of experimental protocols for susceptibility testing, and a summary of its unique mechanism of action.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][5] It achieves this by covalently binding to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis.[6] The inhibition of this process leads to irregularities in the cell wall, ultimately causing cell lysis and bacterial death.[6]

Ceftaroline's expanded spectrum, particularly against resistant Gram-positive organisms, is attributed to its high binding affinity for specific PBPs:

-

Against MRSA: The resistance of S. aureus to most β-lactams is mediated by the mecA gene, which encodes for a mutated PBP known as PBP2a.[6] PBP2a has a low affinity for most β-lactam antibiotics. Ceftaroline, however, demonstrates a high affinity for PBP2a, with some studies suggesting it is up to 256-fold higher than other agents.[6][7][8] This is achieved through a unique allosteric mechanism where one ceftaroline molecule binds to a distant, non-active site on PBP2a.[9][10] This initial binding induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme's function.[9][10]

-

Against Streptococcus pneumoniae: Ceftaroline shows high affinity for PBP2x and PBP2b in S. pneumoniae, including strains that are resistant to penicillin and other cephalosporins.[5][7][8] It also binds effectively to other key pneumococcal PBPs such as PBP1a.[7][8]

This enhanced binding to critical PBPs in resistant strains underpins this compound's potent in vitro activity.

Signaling Pathway Visualization

The following diagram illustrates the allosteric inhibition of PBP2a in MRSA by ceftaroline.

References

- 1. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 4. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 6. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Teflaro (Ceftaroline Fosamil) and its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teflaro® (ceftaroline fosamil) is a fifth-generation cephalosporin with a broad spectrum of activity against Gram-positive bacteria, including resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). Its unique mechanism of action, characterized by a high affinity for penicillin-binding protein 2a (PBP2a) in MRSA, sets it apart from other β-lactam antibiotics. This technical guide provides a comprehensive overview of this compound's in-vitro activity against key Gram-positive pathogens, detailed experimental methodologies for susceptibility testing, and a visual representation of its mechanism of action and experimental workflows.

In-Vitro Spectrum of Activity

The in-vitro potency of ceftaroline, the active metabolite of ceftaroline fosamil, has been extensively evaluated against a wide range of Gram-positive clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its activity.

Table 1: In-Vitro Activity of Ceftaroline against Staphylococcus aureus

| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 4016 | ≤0.03–1 | 0.25 | 0.25 |

| Methicillin-Resistant S. aureus (MRSA) | 9875 | 0.12–2 | 0.5 | 1 |

| Vancomycin-Intermediate S. aureus (VISA) | Multiple Studies | 0.25–1 | 0.5 | 1 |

| Daptomycin-Nonsusceptible S. aureus (DNSSA) | 18 | 0.25–1 | 0.5 | 1 |

| Linezolid-Resistant S. aureus | 14 | 0.25-2 | 1 | 2 |

Data sourced from multiple in-vitro studies. [1][2][3]

Table 2: In-Vitro Activity of Ceftaroline against Streptococcus pneumoniae

| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Penicillin-Susceptible S. pneumoniae | 595 | Not Specified | 0.12 | 0.12 |

| Penicillin-Nonsusceptible S. pneumoniae | 60 | Not Specified | Not Specified | 0.25 |

| Cefotaxime-Resistant S. pneumoniae | 120 | 0.125–2 | Not Specified | 0.5 |

| Multidrug-Resistant S. pneumoniae | 1001 | Not Specified | 0.12 | 0.25 |

Data sourced from multiple in-vitro studies. [4][5][6][7]

Table 3: In-Vitro Activity of Ceftaroline against Other Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Coagulase-Negative Staphylococci | 3270 | 0.03–0.12 (Daptomycin-NS) | 0.25 | 0.5 |

| Enterococcus faecalis | Not Specified | Not Specified | Not Specified | Not Specified |

| Enterococcus faecium (Ampicillin-Resistant Mutant) | Lab-derived | MIC of 2 | Not Specified | Not Specified |

Data sourced from multiple in-vitro studies. [2][8][9] It is important to note that while ceftaroline shows some in-vitro activity against Enterococcus faecalis, it is generally not indicated for the treatment of enterococcal infections.[10][11] Combination therapy with ampicillin has shown synergistic effects against E. faecalis in some studies.

Mechanism of Action: High Affinity for PBP2a

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). Its potent activity against MRSA is attributed to its high affinity for PBP2a, a modified PBP encoded by the mecA gene, which has low affinity for most other β-lactam antibiotics.

Caption: Mechanism of action of Ceftaroline against Gram-positive bacteria.

Experimental Protocols: Broth Microdilution Susceptibility Testing

The in-vitro activity data presented in this guide are primarily derived from broth microdilution susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol based on these standards.

3.1. Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

3.2. Materials

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Ceftaroline analytical powder

-

Bacterial isolates for testing

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

3.3. Methodology

-

Preparation of Antimicrobial Solutions: A stock solution of ceftaroline is prepared and serially diluted in CAMHB to achieve the desired final concentrations in the microtiter plate wells.

-

Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation of Microtiter Plates: Each well of the microtiter plate, containing the serially diluted ceftaroline, is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of ceftaroline at which there is no visible growth.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

This compound demonstrates potent in-vitro activity against a broad range of clinically relevant Gram-positive bacteria, including strains resistant to other antimicrobial agents. Its unique affinity for PBP2a in MRSA provides a critical advantage in treating infections caused by this challenging pathogen. The standardized methodologies for susceptibility testing, such as broth microdilution, are essential for accurately determining its efficacy and guiding appropriate clinical use. This technical guide provides a foundational understanding of this compound's Gram-positive spectrum of activity for researchers, scientists, and drug development professionals.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. EUCAST: Reference Method [eucast.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. testinglab.com [testinglab.com]

- 9. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Novel Cephalosporin: A Technical Guide to the Pharmacokinetics and Tissue Distribution of Ceftaroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftaroline, a fifth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of ceftaroline, synthesizing data from numerous preclinical and clinical studies. The information is presented to support further research and development efforts in the field of infectious diseases. Ceftaroline is administered intravenously as the prodrug, ceftaroline fosamil, which is rapidly and completely hydrolyzed by plasma phosphatases to the active form, ceftaroline.[1][4][5] This guide details its absorption, distribution, metabolism, and excretion (ADME) profile, and presents tissue penetration data in key sites of infection.

Pharmacokinetic Profile

Ceftaroline exhibits a pharmacokinetic profile characterized by linear dose-proportionality, low plasma protein binding, and primary elimination through renal excretion.[5][6]

Absorption and Distribution

Following intravenous administration of the prodrug ceftaroline fosamil, ceftaroline is rapidly formed.[2] The pharmacokinetic parameters are not significantly different between intramuscular and intravenous routes of administration in animal models, suggesting excellent bioavailability with the intramuscular route.[1][5]

Ceftaroline has a relatively low volume of distribution, estimated to be around 20.3 to 28.3 liters, which corresponds to the extracellular fluid volume.[2][7][8] Plasma protein binding is low, approximately 20%.[1][2][7][9]

Table 1: Key Pharmacokinetic Parameters of Ceftaroline in Healthy Adults

| Parameter | Value | Reference(s) |

| Peak Plasma Concentration (Cmax) | 19.0 - 21.3 µg/mL (after 600 mg IV infusion) | [1][2][7] |

| Area Under the Curve (AUC) | 55.69 - 56.2 µg·h/mL (at steady state) | [1][8][9] |

| Half-life (t½) | ~2.6 hours | [2][6][7][8][9] |

| Volume of Distribution (Vd) | 20.3 - 28.3 L (0.37 L/kg) | [1][2][7][8] |

| Plasma Protein Binding | <20% | [1][2][7][9] |

| Clearance | ~9.6 L/hr | [7] |

Metabolism and Excretion

Ceftaroline undergoes minimal metabolism. The prodrug, ceftaroline fosamil, is converted to the active ceftaroline in plasma by phosphatase enzymes.[3][7] A small fraction of ceftaroline is then metabolized to the inactive ceftaroline-M1 metabolite.[1][9] Importantly, ceftaroline is not a substrate or inhibitor of cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.[1][3][8]

The primary route of elimination for ceftaroline and its metabolite is renal excretion.[1][6][9] Approximately 88% of the administered dose is recovered in the urine.[7] Dosage adjustments are necessary for patients with moderate to severe renal impairment.[1][6][7][10]

Tissue Distribution

Effective treatment of infections requires adequate drug concentrations at the site of infection. Ceftaroline has demonstrated penetration into various tissues, including lung, skin and soft tissue, and the central nervous system under certain conditions.

Lung Penetration

Studies in healthy subjects have shown that ceftaroline penetrates into the epithelial lining fluid (ELF) of the lungs. The penetration of free ceftaroline into ELF is approximately 23% of the free drug concentration in plasma.[11][12] In a rabbit model of necrotizing pneumonia, ceftaroline was effective in reducing bacterial titers in the lungs.[13] A study in cardiac surgery patients also demonstrated adequate penetration into interstitial lung tissue.[14]

Table 2: Ceftaroline Concentrations in Lung Tissues

| Tissue/Fluid | Penetration/Concentration | Animal/Human Model | Reference(s) |

| Epithelial Lining Fluid (ELF) | ~23% of free plasma concentration | Healthy Human Adults | [11][12] |

| Lung Tissue | 18.7 mg/kg (plasma: 41.0 mg/L) | Rabbit | [1] |

| Interstitial Lung Tissue | Adequate penetration demonstrated | Human Cardiac Surgery Patients | [14] |

Soft Tissue Penetration

Microdialysis studies in healthy volunteers have been conducted to assess ceftaroline concentrations in muscle and subcutaneous tissue. These studies have shown that ceftaroline penetrates into the interstitial fluid of these tissues. The penetration ratios into muscle and subcutaneous tissues were estimated to be 0.52 and 0.58, respectively, relative to plasma concentrations.[15]

Table 3: Ceftaroline Penetration into Soft Tissues

| Tissue | Penetration Ratio (Tissue/Plasma) | Method | Reference(s) |

| Muscle | 0.52 | Microdialysis | [15] |

| Subcutaneous Tissue | 0.58 | Microdialysis | [15] |

Central Nervous System (CNS) Penetration

Ceftaroline's penetration into the cerebrospinal fluid (CSF) is generally low but is enhanced by meningeal inflammation.[16][17] In a rabbit meningitis model, CNS penetration was reported to be around 15%.[9] A population pharmacokinetic model suggested that with inflamed meninges, therapeutic targets could be reached in the CSF.[16][17]

Experimental Methodologies

Quantification of Ceftaroline in Biological Matrices

The quantification of ceftaroline in plasma, urine, and tissue samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[4][11][18][19][20]

Sample Preparation: A common method for sample preparation involves protein precipitation with methanol to isolate the analytes from the biological matrix.[4][20]

LC-MS/MS Method:

-

Chromatography: Reversed-phase columns are typically used.[18]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[21]

-

Ionization: Electrospray ionization (ESI) in the positive mode is used.[19]

-

Detection: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for ceftaroline and its internal standard.[11][19]

HPLC-UV Method:

-

Chromatography: C18 columns are commonly used.[18]

-

Detection: UV detection is typically performed at a wavelength of 238 nm.[19]

Tissue Distribution Studies using Microdialysis

In vivo microdialysis is a key technique used to measure unbound drug concentrations in the interstitial fluid of various tissues, providing a more accurate representation of the pharmacologically active drug levels at the site of infection.[21][22][23]

Caption: Workflow for in vivo microdialysis to determine tissue drug concentrations.

Signaling Pathways and Mechanism of Action

Ceftaroline exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[24][25][26] A key feature of ceftaroline is its high affinity for PBP2a of MRSA, which is the primary determinant of methicillin resistance.[2][24]

Caption: Ceftaroline's mechanism of action via PBP inhibition.

Conclusion

Ceftaroline possesses a favorable pharmacokinetic profile and demonstrates penetration into key tissues relevant to its clinical indications for complicated skin and soft tissue infections and community-acquired pneumonia. The data summarized in this guide provide a foundation for researchers and drug development professionals to understand the disposition of this important antibiotic, aiding in the design of future studies and the optimization of its clinical use. The detailed methodologies offer a reference for the replication and extension of these critical pharmacokinetic and tissue distribution studies.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftaroline: a novel broad-spectrum cephalosporin with activity against meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A series of pharmacokinetic studies of ceftaroline fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reference.medscape.com [reference.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. Ceftaroline | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. This compound.com [this compound.com]

- 11. Penetration of Ceftaroline into the Epithelial Lining Fluid of Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vivo Efficacy of Ceftaroline Fosamil in a Methicillin-Resistant Panton-Valentine Leukocidin-Producing Staphylococcus aureus Rabbit Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Population Pharmacokinetic Modeling and Probability of Target Attainment of Ceftaroline in Brain and Soft Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Single- and Repeated-Dose Pharmacokinetics of Ceftaroline in Plasma and Soft Tissues of Healthy Volunteers for Two Different Dosing Regimens of Ceftaroline Fosamil - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Binding of ceftaroline to penicillin-binding proteins of Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

A Deep Dive into the Binding Affinity of Teflaro (Ceftaroline) for Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Teflaro® (ceftaroline fosamil), a fifth-generation cephalosporin, for its primary targets, the penicillin-binding proteins (PBPs). Ceftaroline exhibits a unique and potent mechanism of action, particularly against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). This document collates quantitative binding data, details the experimental methodologies used for its determination, and provides visual representations of key biological and experimental processes.

Core Mechanism of Action: Potent PBP Inhibition

Like other β-lactam antibiotics, the bactericidal activity of ceftaroline is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] This is accomplished by binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the transpeptidation step in peptidoglycan synthesis.[1][4] Inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2]

What distinguishes ceftaroline is its high binding affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin resistance in S. aureus.[1][3][5] Ceftaroline's potent activity against MRSA is attributed to this strong affinity for PBP2a.[1][5][6][7] Additionally, it demonstrates a high affinity for PBP2x in Streptococcus pneumoniae, contributing to its efficacy against penicillin-resistant strains of this pathogen.[3][7]

Quantitative Analysis of Binding Affinity

The binding affinity of ceftaroline for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a fluorescent penicillin derivative to the PBP. The following tables summarize the IC50 values of ceftaroline for key PBPs in Staphylococcus aureus and Streptococcus pneumoniae from published studies.

Table 1: Ceftaroline Binding Affinity (IC50) for Staphylococcus aureus PBPs

| Strain Type | PBP | Ceftaroline IC50 (μg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | PBP1 | ≤0.5 | [8] |

| PBP2 | ≤0.5 | [8] | |

| PBP3 | ≤0.5 | [8] | |

| Methicillin-Resistant S. aureus (MRSA) | PBP2a | 0.01 - 1 | [4][8][9] |

Table 2: Ceftaroline Binding Affinity (IC50) for Streptococcus pneumoniae PBPs

| Strain Type | PBP | Ceftaroline IC50 (μg/mL) | Reference |

| Penicillin-Susceptible S. pneumoniae | PBP1A | 0.125 - 0.25 | [9] |

| PBP2B | 0.5 - 4 | [9] | |

| PBP2X | 0.1 - 1 | [9] | |

| Penicillin-Resistant S. pneumoniae | PBP1A | 0.125 - 0.25 | [8][9] |

| PBP2B | 0.5 - 4 | [8][9] | |

| PBP2X | 0.1 - 1 | [8][9] |

Experimental Protocols for Determining PBP Binding Affinity

The determination of ceftaroline's binding affinity for PBPs is primarily conducted using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.

Preparation of Bacterial Membranes:

-

Bacterial strains of interest (S. aureus or S. pneumoniae) are cultured to a specific optical density.

-

The bacterial cells are harvested by centrifugation.

-

The cells are then lysed to release the cellular components, including the cell membranes where PBPs are located.

-

Crude membrane fractions are isolated through further centrifugation and washing steps.

Competitive Binding Assay:

-

The isolated bacterial membranes containing the PBPs are incubated with varying concentrations of ceftaroline. This allows ceftaroline to bind to the PBPs.[10][11][12]

-

After the initial incubation, a fixed concentration of a fluorescent penicillin derivative, Bocillin FL, is added to the mixture.[10][11][12]

-

Bocillin FL will bind to any PBPs that have not been occupied by ceftaroline.

-

The reaction is then stopped, often by the addition of an excess of unlabeled penicillin G.[12]

Detection and Quantification:

-

The PBP-Bocillin FL complexes are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The fluorescently labeled PBPs are visualized using an imaging system.[4]

-

The intensity of the fluorescent bands is quantified. The concentration of ceftaroline that results in a 50% reduction in the fluorescence intensity, compared to a control with no ceftaroline, is determined as the IC50 value.[4]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ceftaroline and the experimental workflow for determining PBP binding affinity.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ceftaroline fosamil [drugcentral.org]

- 8. researchgate.net [researchgate.net]

- 9. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of ceftaroline to penicillin-binding proteins of Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

Preclinical Safety and Toxicology of Ceftaroline Fosamil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative organisms.[1][2] It is a prodrug that is rapidly converted in the plasma by phosphatases to its active metabolite, ceftaroline.[3][4] The bactericidal action of ceftaroline is achieved through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of ceftaroline fosamil, summarizing key findings from a range of nonclinical studies. The information presented is intended to inform researchers, scientists, and drug development professionals involved in the ongoing evaluation and development of antibacterial agents.

Executive Summary of Preclinical Safety Findings

The preclinical safety evaluation of ceftaroline fosamil has been extensive, encompassing single-dose and repeated-dose toxicity studies, genotoxicity assays, reproductive and developmental toxicity studies, and local tolerance assessments. Overall, ceftaroline fosamil exhibits a nonclinical toxicity profile that is characteristic of the cephalosporin class of antibiotics.[5] The primary target organs of toxicity identified in rats and monkeys at high doses are the kidneys and the central nervous system (CNS).[5] Notably, no carcinogenicity studies have been conducted, which is considered acceptable for a product intended for short-term use.[6] The genotoxic potential of ceftaroline fosamil and its active metabolite, ceftaroline, is considered low.[5] Furthermore, ceftaroline has not been identified as a reproductive or developmental toxicant.[5]

Single-Dose Toxicity

Acute single-dose toxicity studies were conducted in both rats and cynomolgus monkeys to determine the potential for adverse effects following a single high dose of ceftaroline fosamil.

Data Presentation: Single-Dose Intravenous Toxicity

| Species | Sex | Dose Levels (mg/kg) | NOAEL (mg/kg) | Key Observations |

| Rat | Male & Female | 500, 1000, 2000 | 500 | Cloudy urine at ≥500 mg/kg, crystalluria at ≥1000 mg/kg, prone position, and tonic/clonic convulsions in one high-dose female. Recovery within 24 hours.[5] |

| Cynomolgus Monkey | Male & Female | 20, 200, 2000 | 20 | Cloudy urine at ≥200 mg/kg, vomiting and mydriasis at ≥200 mg/kg, reduced motor activity, paleness, and transient drops in body temperature and heart rate at 2000 mg/kg.[5] |

Experimental Protocols: Single-Dose Intravenous Toxicity Study (Rat - General Protocol)

This study was designed to assess the acute toxicity of a single intravenous dose of ceftaroline fosamil in rats.

-

Test System: Sprague-Dawley rats.

-

Administration: A single dose administered via slow intravenous bolus injection.

-

Dose Levels: Vehicle control, and graded doses of ceftaroline fosamil (e.g., 500, 1000, 2000 mg/kg).

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-administration.

-

Endpoints:

-

Clinical Observations: Daily monitoring for changes in behavior, appearance, and physiological functions.

-

Body Weight: Measured prior to dosing and at regular intervals throughout the observation period.

-

Necropsy: Gross pathological examination of all animals at the end of the study.

-

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in rats and cynomolgus monkeys for durations of up to 13 weeks to evaluate the potential for cumulative toxicity.

Data Presentation: Repeated-Dose Intravenous Toxicity

| Species | Duration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Rat | 4 weeks | Up to 1000 | <300 | Kidney, CNS | Renal toxicity at >300 mg/kg. Tonic/clonic convulsions at 1000 mg/kg.[5] |

| Rat | 13 weeks | Not specified in detail | ~Unity relative exposure | Kidney, CNS | Consistent with 4-week study findings. |

| Cynomolgus Monkey | 4 weeks | Up to 400 | <80 | Kidney, CNS | Renal toxicity at >80 mg/kg. Tonic/clonic convulsions at 400 mg/kg.[5] |

| Cynomolgus Monkey | 13 weeks | Not specified in detail | 0.3-2.8 relative exposure | Kidney, CNS | Consistent with 4-week study findings. |

Experimental Protocols: 4-Week Repeated-Dose Intravenous Toxicity Study (Monkey - General Protocol)

This study was designed to evaluate the toxicity of ceftaroline fosamil following daily intravenous administration for 28 days in cynomolgus monkeys.

-

Test System: Cynomolgus monkeys.

-

Administration: Daily intravenous infusion over a specified period (e.g., 60 minutes).

-

Dose Levels: Vehicle control, and multiple dose levels of ceftaroline fosamil.

-

Duration: 28 days of dosing followed by a recovery period for a subset of animals.

-

Endpoints:

-

Clinical Observations: Daily monitoring for clinical signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed pre-study and at termination.

-

Electrocardiography (ECG): Performed pre-study and at termination.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at pre-study, mid-study, and termination.

-

Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of ceftaroline.

-

Anatomic Pathology: Full necropsy and histopathological examination of a comprehensive list of tissues from all animals.

-

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies was conducted to assess the potential of ceftaroline fosamil and its active metabolite, ceftaroline, to induce gene mutations and chromosomal damage.

Data Presentation: Genotoxicity Studies

| Assay | Test System | Metabolic Activation | Test Article | Result |

| Bacterial Reverse Mutation Assay (Ames) | S. typhimurium & E. coli | With and Without | Ceftaroline fosamil | Negative[5] |

| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and Without | Ceftaroline fosamil | Negative[5] |

| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | Without | Ceftaroline fosamil | Positive[5] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Without | Ceftaroline | Positive[5] |

| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With | Ceftaroline fosamil | Negative[5] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With | Ceftaroline | Negative[5] |

| Unscheduled DNA Synthesis (UDS) | Rat hepatocytes (in vivo) | N/A | Ceftaroline fosamil | Negative[5] |

Experimental Protocols

-

Principle: This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Tester strains are exposed to ceftaroline fosamil at various concentrations with and without a metabolic activation system (S9 mix).

-

The mixture is incubated and then plated on minimal medium agar.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

-

Principle: This assay assesses the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.

-

Methodology:

-

Chinese Hamster Lung (CHL) or Chinese Hamster Ovary (CHO) cells are exposed to various concentrations of ceftaroline fosamil or ceftaroline, with and without S9 metabolic activation.

-

Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared.

-

Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

-

-

Principle: This assay measures DNA repair synthesis in hepatocytes of rats treated with a test substance.

-

Methodology:

-

Rats are treated with ceftaroline fosamil.

-

At a specified time after treatment, the liver is perfused, and hepatocytes are isolated.

-

The isolated hepatocytes are incubated with ³H-thymidine.

-

Autoradiography is used to measure the incorporation of ³H-thymidine into the DNA of non-S-phase cells, which is an indicator of DNA repair.

-

A significant increase in UDS is indicative of DNA damage.

-

Carcinogenicity

Long-term carcinogenicity studies with ceftaroline fosamil have not been conducted. This is generally considered acceptable for antibacterial drugs that are intended for short-term clinical use.[6]

Reproductive and Developmental Toxicity

A series of studies were conducted to evaluate the potential effects of ceftaroline fosamil on fertility, embryo-fetal development, and pre- and postnatal development.

Data Presentation: Reproductive and Developmental Toxicity

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings |

| Fertility and Early Embryonic Development | Rat | Up to 450 (IV) | No adverse effects on male or female fertility.[5] |

| Embryo-Fetal Development | Rat | Up to 300 (IV) | No maternal toxicity or effects on the fetus.[5] |

| Embryo-Fetal Development | Rabbit | 25, 50, 100 (IV) | Maternal toxicity (changes in fecal output, reduced body weight gain and food consumption) at ≥50 mg/kg. Increased incidence of a common skeletal variation (angulated hyoid alae) at maternally toxic doses. No drug-induced malformations.[5] |

| Pre- and Postnatal Development | Rat | Up to 450 (IV) | No adverse effects on postnatal development or reproductive performance of the offspring.[5] |

Experimental Protocols: Embryo-Fetal Developmental Toxicity Study (Rabbit - General Protocol)

-

Test System: New Zealand White rabbits.

-

Administration: Daily intravenous administration during the period of organogenesis.

-

Dose Levels: Vehicle control and multiple dose levels of ceftaroline fosamil.

-

Endpoints:

-

Maternal: Clinical signs, body weight, food consumption, and necropsy at termination.

-

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

-

Local Tolerance

Local tolerance studies were conducted to assess the potential for irritation and inflammation at the site of administration.

Data Presentation: Local Tolerance

| Route of Administration | Species | Formulation | Findings |

| Intravenous (ear vein) | Rabbit | Ceftaroline fosamil in L-arginine/saline | Did not cause excessive irritation or inflammation.[5] |

| Intramuscular | Rabbit | Ceftaroline fosamil in L-arginine/saline | Did not cause excessive irritation or inflammation.[5] |

| In vitro | Human blood | Ceftaroline fosamil in clinical vehicle | Demonstrated hemocompatibility.[5] |

Experimental Protocols: Intravenous Local Tolerance Study (Rabbit - General Protocol)

-

Test System: Albino rabbits.

-

Administration: A single or repeated intravenous injection into the marginal ear vein.

-

Test Articles: Ceftaroline fosamil formulation and vehicle control.

-

Observation: The injection sites are observed for signs of local irritation (erythema, edema) at specified time points after administration.

-

Pathology: Macroscopic and microscopic examination of the injection sites at the end of the study.

Safety Pharmacology

Specialized safety pharmacology studies were conducted to investigate the potential effects of ceftaroline fosamil on major physiological systems.

Data Presentation: Safety Pharmacology

| System | Species | Dose Levels (mg/kg) | Findings |

| Central Nervous System | Rat | Up to 479 (IV) | No overt effects on physiological or behavioral parameters. Tonic convulsions observed at 2000 mg/kg. |

| Cardiovascular System | Not specified in detail | Not specified in detail | No significant effects noted in dedicated studies. |

| Respiratory System | Rat | 200 (IV) | Transient increase in respiration rate and decrease in tidal volume, with no effect on minute volume. |

| Renal System | Rat | Up to 600 (IV) | No effect on water and electrolyte excretion. |

Mechanism of Action and Toxicity

Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by plasma phosphatases.[3] The antibacterial effect of ceftaroline is mediated by its binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] This inhibition leads to bacterial cell lysis and death.[1]

The observed toxicities of ceftaroline fosamil in preclinical studies, primarily affecting the kidneys and central nervous system at high doses, are consistent with the known toxicological profile of the cephalosporin class of antibiotics.[5] There is no evidence to suggest a novel mechanism of toxicity for ceftaroline fosamil.

Conclusion

The comprehensive preclinical safety and toxicology evaluation of ceftaroline fosamil has demonstrated a safety profile consistent with the cephalosporin class. The primary target organs for toxicity at high doses are the kidney and central nervous system. Ceftaroline fosamil is not genotoxic in a standard battery of tests and has not shown adverse effects on reproduction or development. Local tolerance studies indicate that the formulation is well-tolerated. These nonclinical findings have supported the clinical development and regulatory approval of ceftaroline fosamil for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia.

References

- 1. The bacterial reverse mutation test | RE-Place [re-place.be]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. nib.si [nib.si]

Methodological & Application

Application Notes and Protocols: In Vivo Mouse Model of MRSA Infection Treated with Teflaro (Ceftaroline Fosamil)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing an in vivo mouse model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection for the evaluation of Teflaro (ceftaroline fosamil) efficacy. The protocols are compiled from established research methodologies and are intended to guide researchers in the preclinical assessment of this antibiotic.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of morbidity and mortality, necessitating the development and evaluation of novel antimicrobial agents. This compound (ceftaroline fosamil) is a fifth-generation cephalosporin with demonstrated bactericidal activity against MRSA.[1][2] Its efficacy is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key component of methicillin resistance in MRSA.[3][4] Preclinical evaluation of this compound in murine models of infection is a critical step in understanding its pharmacodynamics and in vivo efficacy. The most common models utilized are the neutropenic thigh, pneumonia (lung), and bacteremia infection models.

Data Presentation: Efficacy of this compound in Murine Models of MRSA Infection

The following tables summarize the quantitative data on the efficacy of this compound in treating MRSA infections in various mouse models.

Table 1: Efficacy of Ceftaroline in Murine Pneumonia Model

| MRSA Isolates | Ceftaroline MIC (μg/ml) | Treatment Regimen | Bacterial Load Reduction (log10 CFU) | Pharmacodynamic Target (%fT>MIC for 1-log10 kill) | Reference |

| 15 MRSA, 2 MSSA | 0.5 - 4 | Human-simulated 600 mg IV q12h | 0.64 - 1.95 | 41% | [3][5] |

| 1 MRSA, 3 MSSA | 0.12 - 1 | Dose-ranging | Not Reported | Not Reported for 1-log kill, 26±8 for stasis |

Table 2: Efficacy of Ceftaroline in Murine Thigh Infection Model

| MRSA Isolates | Ceftaroline MIC (μg/ml) | Treatment Regimen | Bacterial Load Reduction (log10 CFU/ml) | Pharmacodynamic Target (%fT>MIC for 1-log10 kill) | Reference |

| 22 MRSA, 4 MSSA | 0.125 - 4 | Human-simulated 600 mg q12h | 0.95 - 3.28 (neutropenic) | 19.3% | [6] |

| 13 MRSA | 0.125 - 4 | Human-simulated 600 mg q12h | 1.06 - 2.43 (immunocompetent) | Not Reported | [6] |

Table 3: Efficacy of Ceftaroline in Murine Bacteremia Model

| MRSA Strains | Ceftaroline MIC (mg/L) | Treatment Regimen | Bacterial Load Reduction (log10 CFU/mL in blood) | Bacterial Load Reduction (log10 CFU/g in kidney) | Reference |

| 5 | Not Specified | 50 mg/kg q6h for 24h | 2.34 ± 0.33 | 2.08 ± 0.22 | [7] |

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents in the absence of a significant host immune response.

a. Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen induces profound neutropenia.

b. MRSA Inoculum Preparation:

-

Culture MRSA isolates overnight on tryptic soy agar plates.

-

Inoculate colonies into tryptic soy broth and incubate at 37°C with shaking to achieve logarithmic growth phase.

-

Wash the bacterial suspension with sterile saline and adjust the concentration to approximately 10^7 CFU/mL.

c. Infection:

-

Two hours prior to antibiotic administration, inject 0.1 mL of the prepared MRSA suspension intramuscularly into the posterior thigh muscle of each mouse.

d. This compound Administration:

-

This compound (ceftaroline fosamil) should be reconstituted according to the manufacturer's instructions.[8][9]

-

Administer the desired dose subcutaneously or intravenously. A human-simulated regimen of 600 mg every 12 hours is often used.[6]

e. Efficacy Assessment:

-

At 24 hours post-treatment initiation, euthanize the mice.

-

Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).

-

Calculate the change in log10 CFU/thigh compared to untreated controls.

Murine Pneumonia Model

This model is crucial for evaluating the efficacy of antibiotics in treating respiratory tract infections.

a. Induction of Immunosuppression (Optional but common):

-

Induce neutropenia as described in the thigh infection model to create an immunocompromised state.[3]

b. MRSA Inoculum Preparation:

-

Prepare the MRSA inoculum as described previously, adjusting the final concentration as needed for the desired level of infection.

c. Infection:

-

Anesthetize the mice.

-

Administer the MRSA suspension (typically 50 µL) via intranasal instillation to induce pneumonia.

d. This compound Administration:

-

Administer this compound as described in the thigh infection model. The human-simulated regimen of 600 mg IV every 12 hours is relevant for this model.[3][5]

e. Efficacy Assessment:

-

At 24 hours post-treatment, euthanize the mice.

-

Aseptically remove the lungs and homogenize them.

-

Determine the bacterial load (CFU/lungs) by plating serial dilutions of the lung homogenate.

-

Calculate the reduction in bacterial density compared to control groups.

Murine Bacteremia Model

This model assesses the efficacy of antibiotics in treating bloodstream infections.

a. Animal Model:

-

Immunocompetent BALB/c mice are typically used for this model.[7]

b. MRSA Inoculum Preparation:

-

Prepare the MRSA inoculum as previously described.

c. Infection:

-

Inject the MRSA suspension intravenously (e.g., via the tail vein) to induce bacteremia.

d. This compound Administration:

-

Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).[7]

-

A common dosing regimen is 50 mg/kg every 6 hours for 24 hours.[7]

e. Efficacy Assessment:

-

At the end of the treatment period, collect blood and kidney samples.

-

Determine the bacterial load in the blood (CFU/mL) and homogenized kidneys (CFU/g) by plating serial dilutions.

-

Compare the bacterial counts to those of untreated control animals.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound against MRSA

Caption: Mechanism of this compound action against MRSA.

Experimental Workflow: In Vivo Mouse Model of MRSA Infection

Caption: General workflow for in vivo MRSA infection model.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Pneumonia with Ceftaroline Fosamil in a Patient with Inhalational Thermal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of ceftaroline fosamil in a staphylococcal murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of Human Simulated Exposures of Ceftaroline Administered at 600 Milligrams Every 12 Hours against Phenotypically Diverse Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. rxabbvie.com [rxabbvie.com]

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftaroline Fosamil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ceftaroline fosamil for in vitro antimicrobial susceptibility testing (AST). The information is compiled from established guidelines and research publications to ensure accuracy and reproducibility in a laboratory setting.

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative respiratory pathogens.[1] It is a prodrug that is rapidly converted in vivo by plasma phosphatases to its active metabolite, ceftaroline.[1][2][3] For in vitro susceptibility testing, it is crucial to use standardized methods for the preparation of ceftaroline fosamil to obtain accurate and reproducible Minimum Inhibitory Concentration (MIC) and disk diffusion results. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

The active form, ceftaroline, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][3] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus.[1][2] This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[3]

Caption: Activation of Ceftaroline Fosamil and its Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of ceftaroline fosamil in in vitro susceptibility testing.

Table 1: Solubility and Storage of Ceftaroline Fosamil Stock Solutions

| Parameter | Value | Source |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble; 41.67 mg/mL (55.95 mM) with ultrasonic assistance | [1] |

| Storage of Stock Solution | ||

| -20°C | Up to 1 month | |

| -80°C | Up to 6 months |

Table 2: CLSI and EUCAST Interpretive Criteria for Ceftaroline against Staphylococcus aureus

| MIC (μg/mL) | Disk Diffusion (30 μg disk) Zone Diameter (mm) | |

| Organization | S | SDD |

| CLSI | ≤1 | 2-4 |

| EUCAST | ≤1 | - |

S=Susceptible, SDD=Susceptible-Dose Dependent, I=Intermediate, R=Resistant. CLSI breakpoints are based on a dosage regimen of 600 mg every 12 hours for 'S' and 600 mg every 8 hours for 'SDD'.[4]

Table 3: Quality Control (QC) Ranges for Ceftaroline MIC Testing (CLSI)

| QC Strain | ATCC Number | MIC Range (μg/mL) |

| Escherichia coli | ATCC 25922 | 0.06 - 0.5 |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 |

| Streptococcus pneumoniae | ATCC 49619 | 0.008 - 0.06 |

| Haemophilus influenzae | ATCC 49247 | 0.015 - 0.12 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 |

Experimental Protocols

Preparation of Ceftaroline Fosamil Stock Solution

This protocol describes the preparation of a high-concentration stock solution of ceftaroline fosamil for use in broth microdilution and disk diffusion testing.

Materials:

-

Ceftaroline fosamil powder

-

Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of ceftaroline fosamil powder using a calibrated analytical balance in a sterile environment.

-

Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 10 mg of ceftaroline fosamil to 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The use of an ultrasonic water bath may be necessary to aid dissolution.[5]

-

Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-day use to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Broth Microdilution Susceptibility Testing

This protocol follows the general principles outlined by CLSI for broth microdilution testing.

Materials:

-

Ceftaroline fosamil stock solution (10 mg/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Quality control (QC) strains (e.g., S. aureus ATCC 29213)

Procedure:

-

Preparation of Working Solutions: Prepare serial twofold dilutions of the ceftaroline fosamil stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate (typically ranging from 0.008 to 64 µg/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

-

Quality Control: Concurrently test the appropriate QC strains. The resulting MICs should fall within the acceptable ranges specified by CLSI (see Table 3).

Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer disk diffusion method as described by CLSI.

Materials:

-

Ceftaroline 30 µg disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Quality control (QC) strains (e.g., S. aureus ATCC 25923)

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to obtain confluent growth.

-

Disk Application: Aseptically apply a ceftaroline 30 µg disk to the surface of the inoculated MHA plate.

-

Incubation: Incubate the plates in an inverted position at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

-

Interpretation: Interpret the results as susceptible, susceptible-dose dependent, or resistant based on the zone diameter interpretive criteria provided by CLSI (see Table 2).

-

Quality Control: Test the appropriate QC strains in parallel. The zone diameters should be within the established QC ranges.

Workflow and Logical Relationships

Caption: Workflow for Ceftaroline Fosamil In Vitro Susceptibility Testing.

References

- 1. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 2. pid-el.com [pid-el.com]

- 3. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Rationale for Recognition Decision: Ceftaroline fosamil | FDA [fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Time-Kill Assay Methodology for Teflaro (Ceftaroline) Against Streptococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teflaro® (ceftaroline fosamil) is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of pathogens, including drug-resistant strains of Streptococcus pneumoniae.[1][2] Its efficacy is rooted in its high affinity for essential penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[3][4][5] This document provides detailed application notes and a comprehensive protocol for performing time-kill assays to evaluate the in vitro bactericidal activity of ceftaroline against Streptococcus pneumoniae.

The time-kill assay is a dynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.[6][7][8][9] The data generated from these assays are invaluable for understanding the pharmacodynamics of an antibiotic and can help predict its clinical efficacy.[10][11] For ceftaroline, a time-dependent antibiotic, the duration that the drug concentration remains above the minimum inhibitory concentration (MIC) is a key predictor of its therapeutic success.[10][11]

Mechanism of Action of Ceftaroline Against Streptococcus pneumoniae

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[12] It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs).[3][4][5] Notably, ceftaroline demonstrates a high binding affinity for PBP2x and PBP2b in S. pneumoniae, which are often altered in penicillin-resistant strains.[1][3][4][5] This strong affinity allows ceftaroline to maintain its potent activity against strains that are resistant to other β-lactam antibiotics.[1][2]

Figure 1: Mechanism of action of Ceftaroline against Streptococcus pneumoniae.

Data Presentation: In Vitro Activity of Ceftaroline

The following tables summarize the in vitro activity of ceftaroline against various strains of Streptococcus pneumoniae.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftaroline against Streptococcus pneumoniae

| Strain Type | Ceftaroline MIC Range (µg/mL) | Ceftaroline MIC50 (µg/mL) | Ceftaroline MIC90 (µg/mL) | Reference |

| All Isolates | ≤0.015 - 0.5 | ≤0.015 | 0.12 - 0.25 | [13] |

| Penicillin-Resistant | ≤0.015 - 0.5 | N/A | N/A | [13] |

| Multidrug-Resistant (MDR) | N/A | 0.06 | 0.25 | [13] |

Table 2: Bactericidal Activity of Ceftaroline against Streptococcus pneumoniae

| Strain | Ceftaroline Concentration | Time to Bactericidal Activity (≥3-log10 reduction) | Log10 CFU/mL Reduction at 96h | Reference |

| SP 1477 (Ceftriaxone-susceptible) | Simulated 600 mg q12h | 3 hours | -5.49 | [1] |

| SP 211 (Ceftriaxone-resistant) | Simulated 600 mg q12h | Sustained | -5.91 | [1] |

| SP 90 (Ceftriaxone-resistant) | Simulated 600 mg q12h | Sustained | -5.26 | [1] |

| SP 1466 (Ceftriaxone-resistant) | Simulated 600 mg q12h | Sustained | -5.14 | [1] |

Experimental Protocol: Time-Kill Assay

This protocol is a general guideline and should be adapted based on specific experimental needs and in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

1. Materials

-

Streptococcus pneumoniae isolate(s) of interest

-

This compound (ceftaroline) analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood

-

Blood agar plates

-

Sterile saline (0.85% NaCl)

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator (35-37°C with 5% CO2)

-

Micropipettes and sterile tips

-

Vortex mixer

-

Spiral plater or manual plating supplies

-

Colony counter

2. Preparation of Reagents and Media

-

Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent (e.g., sterile water or DMSO) at a concentration of at least 100 times the highest concentration to be tested. Sterilize by filtration and store at -70°C.

-

Bacterial Inoculum:

-

From a fresh overnight culture on a blood agar plate, select 3-5 colonies of S. pneumoniae.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 35-37°C with 5% CO2 until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-5 x 108 CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL in the final test tubes.

-

3. Experimental Setup

-

Label sterile culture tubes for each time point and each ceftaroline concentration to be tested, including a growth control (no antibiotic).

-

Prepare serial dilutions of ceftaroline from the stock solution in CAMHB to achieve final concentrations that are typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).

-

Add the appropriate volume of the diluted bacterial inoculum to each tube to achieve a final volume and the target starting bacterial density.

Figure 2: Experimental workflow for the time-kill assay.

4. Incubation and Sampling

-

Incubate all tubes at 35-37°C with 5% CO2.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.

-

Perform ten-fold serial dilutions of the aliquot in sterile saline.

-

Plate 100 µL of the appropriate dilutions onto blood agar plates.

5. Enumeration and Data Analysis

-

Incubate the plates at 35-37°C with 5% CO2 for 24-48 hours, or until colonies are of sufficient size for counting.

-

Count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.

-

Plot the log10 CFU/mL versus time for each ceftaroline concentration and the growth control.

6. Interpretation of Results

-

Bactericidal Activity: Defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1][6]

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the starting count.[6]

-

Indifference: No significant change in bacterial growth compared to the growth control.

Conclusion

The time-kill assay is a robust method for characterizing the bactericidal activity of this compound against Streptococcus pneumoniae. By following a standardized protocol, researchers can generate reliable and reproducible data to assess the potency and pharmacodynamics of this important antibiotic. The high affinity of ceftaroline for the PBPs of S. pneumoniae, including resistant phenotypes, underscores its value as a therapeutic option. The detailed methodology and data presented in these application notes provide a solid foundation for further research and development in the field of antimicrobial chemotherapy.

References

- 1. Evaluation of Ceftaroline Activity versus Ceftriaxone against Clinical Isolates of Streptococcus pneumoniae with Various Susceptibilities to Cephalosporins in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. emerypharma.com [emerypharma.com]

- 7. actascientific.com [actascientific.com]

- 8. scribd.com [scribd.com]

- 9. DSpace [helda.helsinki.fi]

- 10. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]